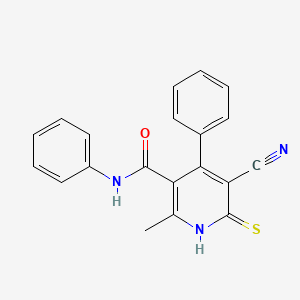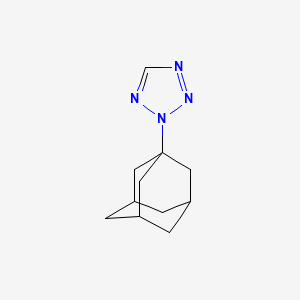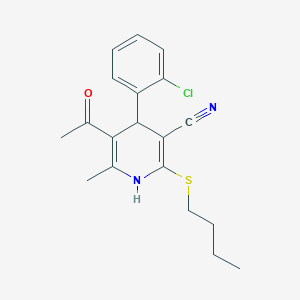
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide, also known as CTPI, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTPI belongs to the class of pyridinecarboxamide derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer, inflammation, and neurodegeneration. 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and proteasome, which are involved in cancer progression. 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide also modulates the expression of several genes and proteins involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective effects in preclinical studies. 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide induces cell cycle arrest and apoptosis in cancer cells, reduces inflammation by inhibiting the production of pro-inflammatory cytokines, and protects neurons from oxidative stress and neurotoxicity. 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity in normal cells. However, 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide for better therapeutic outcomes.
Zukünftige Richtungen
There are several future directions for the development of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide as a therapeutic agent. One potential direction is to study the combination of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide with other anticancer drugs or immunotherapies to enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate the potential of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide and its potential off-target effects. Overall, 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has shown great promise as a novel therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide involves the reaction of 2-methyl-3-oxo-3H-pyridine-4-carbonitrile with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with phenylhydrazine and sodium acetate to yield the final compound. The synthesis method has been optimized to obtain high yields and purity of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide.
Wissenschaftliche Forschungsanwendungen
5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide against different cancer cell lines, including breast, lung, and colon cancer. 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. In addition, 5-cyano-2-methyl-N,4-diphenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has also exhibited anti-inflammatory and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
5-cyano-2-methyl-N,4-diphenyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-17(19(24)23-15-10-6-3-7-11-15)18(14-8-4-2-5-9-14)16(12-21)20(25)22-13/h2-11H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBBOKGZOSQNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-cyano-2-methyl-N,4-diphenyl-6-sulfanylidene-1H-pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B5091938.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5091969.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091979.png)
![1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)
![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)

![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)
![3-bromo-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5092024.png)